molecular formula C12H19Cl2N B1485229 [3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2098031-41-3

[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Cat. No.: B1485229
CAS No.: 2098031-41-3
M. Wt: 248.19 g/mol
InChI Key: CRUOWWSLMKXHRV-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine to form oximes or hydrazine to form hydrazones . These interactions are essential in the formation of stable compounds that can be used in further biochemical applications.

Cellular Effects

The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the formation of oximes and hydrazones, which are crucial in cellular reactions . These effects can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as a nucleophile, reacting with aldehydes and ketones to form stable compounds . This mechanism involves enzyme inhibition or activation and changes in gene expression, which are critical for its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. Its stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that it can form stable compounds over time, which are crucial for its continued biochemical applications .

Dosage Effects in Animal Models

The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Understanding these threshold effects is essential for its safe and effective use in biochemical applications .

Metabolic Pathways

3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are essential for its biochemical applications. It interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUOWWSLMKXHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.